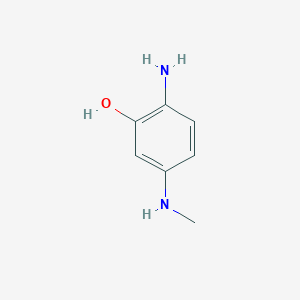![molecular formula C10H14ClN3 B14854485 N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride](/img/structure/B14854485.png)
N-Methyl-1-(8-methylimidazo[1,2-A]pyridin-2-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with formaldehyde and methylamine, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as 2-(methylamino)pyridine and 2-(2-methylaminoethyl)pyridine .
Uniqueness
What sets 2-(N-METHYLAMINOMETHYL)-8-METHYLIMIDAZO[1,2-A]PYRIDINE, HCL apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H14ClN3 |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
N-methyl-1-(8-methylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-8-4-3-5-13-7-9(6-11-2)12-10(8)13;/h3-5,7,11H,6H2,1-2H3;1H |
InChI-Schlüssel |
ZLPNQFADXQDKGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC(=C2)CNC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)






![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)






